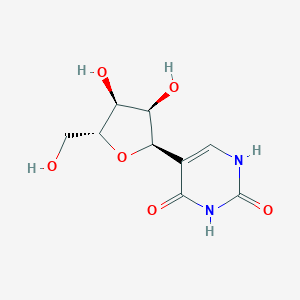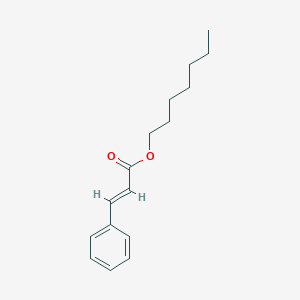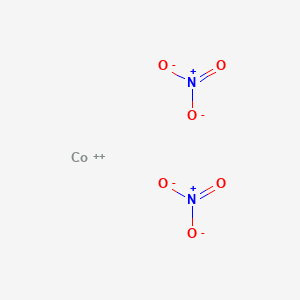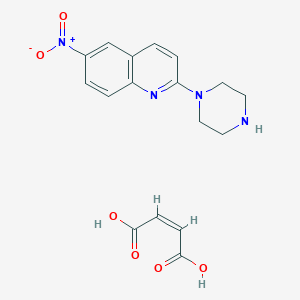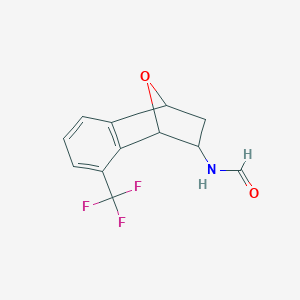
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene (EF-TFMN) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. EF-TFMN is a naphthalene derivative that contains an epoxy group and a formamide group, which makes it a versatile molecule for various chemical reactions and biological activities.
作用机制
The mechanism of action of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene is not fully understood, but it is believed to involve the interaction of the epoxy and formamide groups with various biological targets, such as enzymes and receptors. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in the regulation of inflammation and cancer progression. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has also been shown to bind to certain receptors, such as the P2X7 receptor, which is involved in the regulation of immune responses and cell death.
生化和生理效应
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been shown to exhibit various biochemical and physiological effects, depending on the target and concentration. In vitro studies have shown that 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. In vivo studies have shown that 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can reduce tumor growth and metastasis in animal models of cancer, and improve the symptoms of inflammatory diseases, such as arthritis and colitis. However, the exact biochemical and physiological effects of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene in humans are still unknown, and further studies are needed to determine its safety and efficacy.
实验室实验的优点和局限性
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene is also relatively easy to synthesize and modify, which makes it a versatile molecule for various chemical reactions and biological assays. However, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene also has some limitations, such as its potential toxicity and lack of specificity for certain targets. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can also be expensive and time-consuming to synthesize, which may limit its availability for some researchers.
未来方向
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has great potential for future research and development, and several directions can be pursued to further explore its properties and applications. One direction is to investigate the structure-activity relationship (SAR) of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene and its derivatives, to identify the key structural features that are responsible for its biological activities. Another direction is to explore the potential of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene as a drug candidate for various diseases, such as cancer, inflammation, and viral infections. A third direction is to develop new synthetic methods for 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene and its derivatives, to improve their yield, purity, and scalability. Finally, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can be further investigated for its potential applications in material science and environmental science, such as the development of new fluorescent probes and sensors for detection and imaging purposes.
合成方法
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can be synthesized through a multi-step process that involves the reaction of 1,4-naphthoquinone with trifluoroacetic anhydride and formamide in the presence of a catalyst. The resulting product is then treated with epichlorohydrin to form the epoxy group, followed by reduction with sodium borohydride to obtain 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene. This synthesis method has been optimized and improved over the years, and various modifications have been made to enhance the yield and purity of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene.
科学研究应用
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities, making it a promising candidate for drug development. In material science, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been investigated for its potential use as a fluorescent probe for the detection of heavy metals and other pollutants in water.
属性
CAS 编号 |
134254-12-9 |
|---|---|
产品名称 |
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene |
分子式 |
C12H10F3NO2 |
分子量 |
257.21 g/mol |
IUPAC 名称 |
N-[6-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)7-3-1-2-6-9-4-8(16-5-17)11(18-9)10(6)7/h1-3,5,8-9,11H,4H2,(H,16,17) |
InChI 键 |
QWASTCHYRDYAIO-UHFFFAOYSA-N |
SMILES |
C1C(C2C3=C(C1O2)C=CC=C3C(F)(F)F)NC=O |
规范 SMILES |
C1C(C2C3=C(C1O2)C=CC=C3C(F)(F)F)NC=O |
同义词 |
1,4-EFTTN 1,4-epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



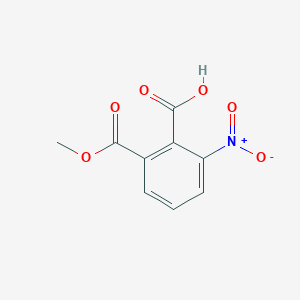
![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
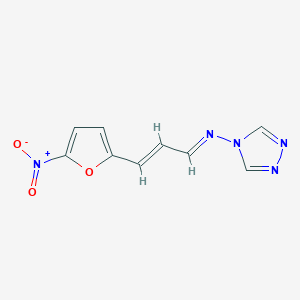
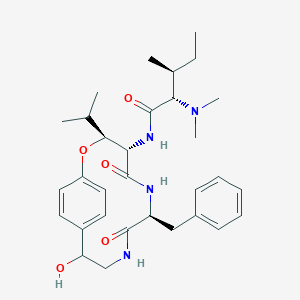
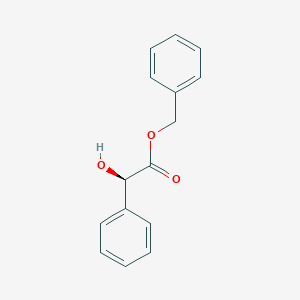
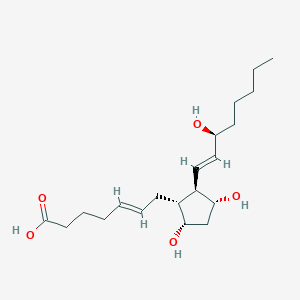
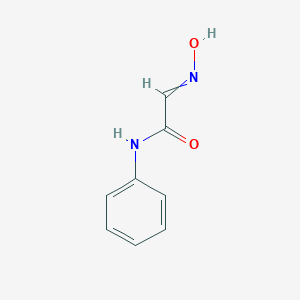
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
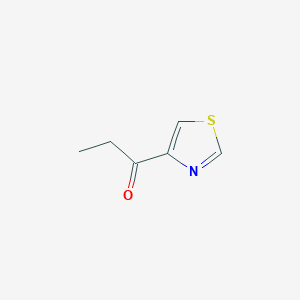
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)
